![molecular formula C11H10BrN3 B060853 3-Benzyl-5-bromopyrazin-2-amine CAS No. 174680-55-8](/img/structure/B60853.png)
3-Benzyl-5-bromopyrazin-2-amine
Overview
Description
3-Benzyl-5-bromopyrazin-2-amine, also known as 3-benzyl-5-bromopyrazine-2-amine, is a heterocyclic aromatic compound that belongs to the pyrazine family. It is a colorless solid that is soluble in most organic solvents and is used in a wide range of scientific and industrial applications. It is an important intermediate in the synthesis of a variety of organic compounds, and it is also used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
Chemical Synthesis
“3-Benzyl-5-bromopyrazin-2-amine” is a chemical compound with the molecular formula C11H10BRN3 . It is often used as a building block in the synthesis of various complex molecules. For instance, it has been used in the synthesis of a compound named "3-benzyl-5-(3-((tert-butyldimethylsilyl)oxy)phenyl)pyrazin-2-amine" .
Safety Studies
The safety profile of “3-Benzyl-5-bromopyrazin-2-amine” is also an important area of research. Understanding its toxicity and environmental impact is crucial for its safe handling and disposal .
properties
IUPAC Name |
3-benzyl-5-bromopyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3/c12-10-7-14-11(13)9(15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWYHVYXEQYEQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CN=C2N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376299 | |
Record name | 3-benzyl-5-bromopyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-5-bromopyrazin-2-amine | |
CAS RN |
174680-55-8 | |
Record name | 3-benzyl-5-bromopyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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